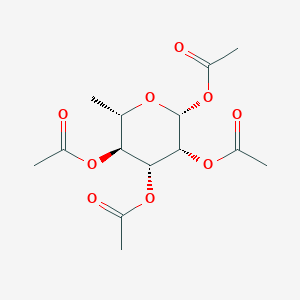

beta-L-Rhamnose tetraacetate

描述

β-L-Rhamnose tetraacetate, chemically designated as (3R,4R,5S,6S)-6-methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate, is a fully acetylated derivative of L-rhamnose, a 6-deoxyhexose. This compound is synthesized via acetylation of L-rhamnose using acetic anhydride and iodine as a catalyst, yielding a 95.4% product with an α:β anomer ratio of 3:1 . Key spectral data include:

- ¹H NMR (400 MHz, CDCl₃): δ 6.02 (d, J = 1.9 Hz, 1H), 1.25 (d, J = 6.2 Hz, 3H, methyl group).

- MS (ESI): m/z 355.00 [M + Na]⁺ (calculated for C₁₄H₂₀O₉: 332.11) .

The tetraacetate group enhances lipophilicity, making it valuable in glycosylation reactions and as a precursor for fluorinated imaging probes .

属性

分子式 |

C14H20O9 |

|---|---|

分子量 |

332.3 g/mol |

IUPAC 名称 |

[(2S,3S,4R,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14+/m0/s1 |

InChI 键 |

QZQMGQQOGJIDKJ-RBHVYLCKSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Synthesis Efficiency: β-L-Rhamnose tetraacetate achieves high yields (95.4%) via straightforward acetylation, outperforming other derivatives like narciclasine tetraacetate, whose synthesis is less documented .

- Anomer Control: The α:β ratio in β-L-Rhamnose tetraacetate (3:1) contrasts with 1-thio-β-D-glucose tetraacetate, which is stereospecific due to the thio group’s electron-withdrawing effects .

Key Observations :

- Acetylation Effects: While β-L-Rhamnose and β-phenylethyl glucoside tetraacetates retain or enhance bioactivity, CUR/THC tetraacetates lose antiallergic potency due to blocked phenolic groups critical for target interactions .

- Therapeutic Scope: Narciclasine tetraacetate’s anti-invasive action highlights its niche in oncology, whereas 1-thio-β-D-glucose tetraacetate serves non-therapeutic roles in bio-imaging .

Physicochemical and Stability Profiles

Key Observations :

- Metal vs. Organic Tetraacetates: Dirhodium(II) tetraacetate decomposes rapidly in biological systems, unlike organic derivatives (e.g., β-L-Rhamnose tetraacetate), which remain intact for functional applications .

- Solubility Trade-offs : Acetylation reduces water solubility (e.g., CUR tetraacetate) but improves compatibility with organic solvents for synthetic modifications .

Spectral and Analytical Data

Key Observations :

- IR Signatures: Methyl stretching in β-L-Rhamnose tetraacetate aligns with other tetraacetates (e.g., 2959 cm⁻¹ for CH₃ asymmetric stretch) .

- NMR Trends : Acetyl carbonyls resonate near δ 170–175 in most tetraacetates, confirming consistent electronic environments .

常见问题

Basic Research Questions

Q. What established synthetic methodologies exist for beta-L-Rhamnose tetraacetate, and what are their critical optimization parameters?

- This compound is synthesized via regioselective acetylation of L-rhamnose using acetic anhydride under controlled conditions. Key parameters include reaction temperature (typically 0–25°C), stoichiometric ratios of acetylating agents, and purification via column chromatography using gradients of ethyl acetate/hexane . Optimization requires monitoring reaction progress by TLC and adjusting catalyst (e.g., pyridine) concentrations to minimize side products. Yield improvements (>75%) are achieved by recrystallization from ethanol or methanol .

Q. How can researchers validate the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm acetylation patterns. For example, acetyl methyl protons appear as singlets at δ 2.0–2.1 ppm, while anomeric protons resonate between δ 5.0–5.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and isocratic elution (acetonitrile/water) ensures >95% purity .

- Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion peaks at m/z 318.28 (C₁₃H₁₈O₉) .

Advanced Research Questions

Q. What experimental strategies address contradictions between in vitro cytotoxicity and in vivo biocompatibility data for this compound?

- In vitro cytotoxicity (e.g., IC₅₀ values in HeLa cells) may not correlate with in vivo safety due to metabolic detoxification pathways. To resolve discrepancies:

- Pharmacokinetic Profiling: Track systemic absorption and metabolite formation (e.g., deacetylated products) using LC-MS/MS in rodent models .

- Tissue-Specific Toxicity Assays: Compare cytotoxicity in primary cell lines (e.g., hepatocytes vs. fibroblasts) to identify organ-specific risks .

- Dose-Escalation Studies: Establish maximum tolerated doses (MTDs) in vivo to refine safe concentration ranges for therapeutic applications .

Q. How can this compound serve as a chiral building block in glycoconjugate synthesis?

- The compound’s acetyl groups protect hydroxyl moieties, enabling selective glycosylation. For example:

- Glycosyl Donor Preparation: Activate the anomeric position with Lewis acids (e.g., BF₃·Et₂O) to form trichloroacetimidate intermediates .

- Solid-Phase Synthesis: Immobilize this compound on resin to assemble O-antigen polysaccharides (e.g., Halomonas ventosae RU5S2EL repeating units) .

- Enzymatic Glycosylation: Use glycosyltransferases (e.g., LgtB) to attach rhamnose residues to acceptors like lipid A for vaccine development .

Q. What experimental designs are recommended to study this compound’s role in modulating glycosylation-dependent pathways?

- Enzyme Inhibition Assays: Screen for interactions with glycosyltransferases (e.g., α1-3 rhamnosyltransferases) using fluorescence polarization or SPR .

- RNA Folding Studies: Incorporate the compound into RNA probes via phosphoramidite chemistry to assess its impact on ribozyme stability .

- CRISPR-Cas9 Knockout Models: Generate cell lines lacking specific glycosylation enzymes to isolate this compound’s mechanistic contributions .

Q. How can researchers design combinatorial studies to evaluate synergistic effects between this compound and anticancer agents?

- Isobologram Analysis: Determine combination indices (CI) for this compound with doxorubicin or paclitaxel using Chou-Talalay methodology .

- Transcriptomic Profiling: Perform RNA-seq on treated cancer cells to identify pathways (e.g., apoptosis, autophagy) enhanced by the compound .

- In Vivo Xenograft Models: Co-administer the compound with chemotherapeutics and monitor tumor regression rates via bioluminescence imaging .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing this compound from its stereoisomers or degradation products?

- Chiral HPLC: Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) to resolve L- and D-rhamnose derivatives .

- Circular Dichroism (CD): Compare CD spectra at 200–250 nm; this compound exhibits a distinct negative Cotton effect at 210 nm .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring identify hydrolytic byproducts (e.g., monoacetylated forms) .

Q. How can researchers optimize the scalability of this compound synthesis for preclinical studies?

- Flow Chemistry: Implement continuous acetylation reactors to enhance reproducibility and reduce reaction times .

- Green Chemistry Approaches: Replace pyridine with biodegradable catalysts (e.g., DMAP) in acetonitrile/water biphasic systems .

- Quality-by-Design (QbD): Use DOE software (e.g., JMP) to model critical process parameters (CPPs) like stirring rate and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。